Thiadiazolyl carboxamide derivative 1
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Overview
Description
Thiadiazolyl carboxamide derivative 1 is a compound belonging to the class of thiadiazole derivatives, which are heterocyclic molecules containing sulfur and nitrogen atoms. These compounds have gained significant attention due to their broad spectrum of pharmacological and biological activities. Thiadiazole derivatives are known for their strong aromaticity, which provides great in vivo stability and low toxicity for higher vertebrates, including humans .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiadiazolyl carboxamide derivative 1 can be synthesized through various methods. One common approach involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. The reaction is typically carried out under reflux conditions, and the product is purified using column chromatography .
Industrial Production Methods: Industrial production of thiadiazolyl carboxamide derivatives often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Thiadiazolyl carboxamide derivative 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base or acid catalyst.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Thiadiazolyl carboxamide derivative 1 has a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of other heterocyclic compounds.
Biology: Exhibits antibacterial and antifungal activities, making it useful in microbiological studies.
Medicine: Potential therapeutic agent for treating various diseases due to its pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of thiadiazolyl carboxamide derivative 1 involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt cellular processes and lead to the desired pharmacological effects. Additionally, the compound may interact with DNA, affecting gene expression and cellular functions .
Comparison with Similar Compounds
- 1,2,5-Thiadiazole
- 1,3,4-Thiadiazole
- 1,2,3-Thiadiazole
- 1,2,4-Thiadiazole
Comparison: Thiadiazolyl carboxamide derivative 1 is unique due to its specific substitution pattern and functional groups, which confer distinct biological activities. Compared to other thiadiazole derivatives, it may exhibit enhanced stability, lower toxicity, and broader pharmacological properties .
Properties
Molecular Formula |
C20H22N4OS |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-N-ethylpyridine-3-carboxamide |
InChI |
InChI=1S/C20H22N4OS/c1-5-24(18(25)15-7-6-12-21-13-15)19-23-22-17(26-19)14-8-10-16(11-9-14)20(2,3)4/h6-13H,5H2,1-4H3 |
InChI Key |
XMRKDXZDAAFZDU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=NN=C(S1)C2=CC=C(C=C2)C(C)(C)C)C(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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